molecular formula C27H32N2O9 B15073646 (8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

Cat. No.: B15073646
M. Wt: 528.5 g/mol
InChI Key: GNCWGPLZJLZZPI-BZUONMJTSA-N
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Description

This compound is a structurally complex anthracycline derivative characterized by a tetracyclic aglycone core (tetracen-5-one) modified with a 12-imino group, a 2-hydroxyethyl substituent at the C8 position, and a glycosidically linked amino sugar moiety. The sugar component, (2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl, is critical for its bioactivity, as seen in other anthracyclines like doxorubicin . The 12-imino group distinguishes it from classical anthracyclines (e.g., doxorubicin, daunorubicin), which typically feature a 12-keto group.

The compound’s synthesis likely involves semi-synthetic modification of natural anthracyclines, as marine actinomycetes and plant-derived biomolecules are common sources of such scaffolds . Its 2-hydroxyethyl substituent at C8 may enhance solubility compared to lipophilic analogs, while the 12-imino group could modulate oxidative stress pathways, a hallmark of anthracycline-induced cytotoxicity .

Properties

Molecular Formula

C27H32N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

InChI

InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,23-,27-/m1/s1

InChI Key

GNCWGPLZJLZZPI-BZUONMJTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and reduction reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the imino group can produce primary amines.

Scientific Research Applications

(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to the anthracycline family, which includes clinically significant drugs like doxorubicin, daunorubicin, epirubicin, and idarubicin. Below is a comparative analysis:

Feature Target Compound Doxorubicin (Adriamycin) Daunorubicin
Core Structure Tetracen-5-one with 12-imino group Tetracen-5,12-dione (12-keto) Tetracen-5,12-dione (12-keto)
C8 Substituent 2-Hydroxyethyl Hydroxyacetyl Hydroxyacetyl
Sugar Moiety (2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl (L-daunosamine) (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl
Key Functional Groups 12-imino, 1-methoxy, 6,8,11-trihydroxy 12-keto, 1-methoxy, 6,8,11-trihydroxy 12-keto, 1-methoxy, 6,8,11-trihydroxy
Pharmacological Impact Potential reduced cardiotoxicity due to 12-imino; enhanced solubility from C8-OH-ethyl High cardiotoxicity due to redox cycling (12-keto); broad antitumor activity Lower cardiotoxicity than doxorubicin; used in leukemias

Mechanistic Insights

DNA Interaction: Like doxorubicin, the target compound likely intercalates into DNA via its planar tetracenone core. However, the 12-imino group may reduce quinone-mediated redox cycling, a primary cause of doxorubicin’s cardiotoxicity .

Topoisomerase II Inhibition: Anthracyclines typically inhibit topoisomerase II, but the 12-imino group’s electron-withdrawing effects might alter binding kinetics compared to 12-keto analogs .

Ferroptosis Induction: Emerging evidence suggests anthracyclines can induce ferroptosis, a form of iron-dependent cell death. The 12-imino group may enhance this activity by modulating lipid peroxidation pathways, as seen in other iminoquinones .

Bioactivity and Toxicity Profile

  • Efficacy : The hydroxyethyl group at C8 may improve cellular uptake compared to idarubicin (lacking a sugar moiety) but reduce potency relative to doxorubicin due to steric hindrance .

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